molecular formula C18H19N5O4S B2527169 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1903476-39-0

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2527169
CAS No.: 1903476-39-0
M. Wt: 401.44
InChI Key: QTPDCWYZCHMTPU-UHFFFAOYSA-N
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Description

The compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone" features a 1,4-diazepane core modified at the 4-position by a sulfonated 1H-imidazol-4-yl group and a 5-phenylisoxazol-3-yl methanone moiety. This structure combines three distinct heterocyclic systems:

  • 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, contributing conformational flexibility.
  • 5-Phenylisoxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, offering π-stacking interactions and metabolic stability.

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c24-18(15-11-16(27-21-15)14-5-2-1-3-6-14)22-7-4-8-23(10-9-22)28(25,26)17-12-19-13-20-17/h1-3,5-6,11-13H,4,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPDCWYZCHMTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by the presence of an imidazole moiety, a diazepane ring, and an isoxazole unit, this compound may exhibit a range of pharmacological effects. This article explores its biological activity based on existing research findings, case studies, and predictive models.

Structural Characteristics

The structural features of the compound play a crucial role in its biological activity. The following table summarizes key structural components:

Structural FeatureDescription
Imidazole Moiety Known for antifungal and antibacterial properties.
Diazepane Ring Associated with anxiolytic effects.
Isoxazole Unit Linked to various anticancer activities.

The unique combination of these functionalities suggests that the compound could offer synergistic effects that enhance its therapeutic potential.

Predictive Models and Mechanisms

Predictive models indicate that this compound may interact with multiple biological targets, leading to diverse pharmacological effects. The presence of the sulfonyl group enhances reactivity, potentially allowing for interactions with enzymes or receptors involved in various pathways.

In Vitro Studies

In vitro studies have been conducted to assess the antiproliferative activity of similar compounds, suggesting that derivatives with imidazole and isoxazole units can inhibit tumor growth effectively. For instance, compounds structurally related to the target molecule have shown significant activity against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Related Compounds

Compound IDCell Line TestedIC50 (nM)
Compound AA375 (Melanoma)15.7
Compound BPC-3 (Prostate)38
Compound CMDA-MB-43524

These results suggest that modifications in the structure can lead to varying degrees of efficacy against cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to This compound :

  • Anticancer Activity : In one study, a related imidazole derivative demonstrated significant inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent.
  • Antimicrobial Effects : Another study focused on imidazole derivatives showed promising results against bacterial strains, suggesting that similar compounds could be effective antimicrobial agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group can act as a competitive inhibitor for certain enzymes.
  • Receptor Modulation : The imidazole moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Target Compound vs. Thiazole-Pyrazole-Triazole Derivatives ()

Compounds 4 and 5 from feature thiazole, pyrazole, and triazole rings with fluorophenyl and chlorophenyl substituents. Key differences include:

  • Heterocyclic Diversity : The target compound uses diazepane and isoxazole, whereas compounds rely on thiazole and pyrazole. Diazepane’s flexibility may enhance binding to dynamic biological targets compared to rigid planar systems .
  • In contrast, the target’s phenylisoxazole is coplanar, favoring π-π stacking .
Target Compound vs. Imidazole Derivatives ()

describes 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole , which shares the imidazole core but differs in substitution:

  • Functional Groups : The target’s sulfonyl group increases hydrophilicity, whereas the chloromethyl group in introduces electrophilic reactivity, posing stability challenges .
  • Synthetic Routes : employs SOCl2-mediated chlorination, while the target likely requires sulfonation (e.g., using sulfonyl chlorides) and multi-step coupling .

Sulfonyl-Containing Analogues ()

The triazolylthio-ethanones in incorporate phenylsulfonyl groups, analogous to the target’s imidazole-sulfonyl moiety. Comparisons include:

  • Sulfonyl Positioning : In , sulfonyl groups are attached to phenyl rings, enhancing electronic withdrawal and stabilizing the triazole system. The target’s sulfonyl group on imidazole may modulate diazepane conformation and solubility .
  • Ketone Placement: The target’s methanone is directly linked to diazepane, whereas compounds feature ethanones with thioether bridges, altering steric and electronic profiles .

Heterocyclic Flexibility and Pharmacological Implications

While pharmacological data are absent in the evidence, structural comparisons suggest:

  • Diazepane vs. Triazole/Thiazole : The diazepane’s flexibility could improve bioavailability compared to rigid triazole/thiazole systems in and .
  • Sulfonyl vs. Halogenated Groups : The target’s sulfonyl group may enhance aqueous solubility relative to halogenated analogues (e.g., ’s fluorophenyl or ’s chloromethyl), which are more lipophilic .

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